molecular formula C13H12BrN B15091697 1-(7-Bromonaphthalen-1-YL)cyclopropan-1-amine

1-(7-Bromonaphthalen-1-YL)cyclopropan-1-amine

Cat. No.: B15091697
M. Wt: 262.14 g/mol
InChI Key: UFXGYPGDHFAVOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(7-Bromonaphthalen-1-yl)cyclopropan-1-amine ( 1782314-61-7) is a high-purity chemical building block of interest in medicinal chemistry and drug discovery research. This compound features a naphthalene core, a common scaffold in organic chemistry, which is substituted with a bromine atom and a cyclopropylamine group . The bromine atom serves as a versatile handle for further structural elaboration via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing researchers to create diverse compound libraries for biological screening . The cyclopropylamine moiety is a privileged structure in pharmaceutical development, frequently incorporated into molecules to modulate their physicochemical properties and biological activity . Compounds containing the cyclopropylamine group have demonstrated significant research value, particularly as inhibitors of lysine-specific demethylase 1 (LSD1/KDM1A), an epigenetic target involved in the regulation of gene expression . Research into LSD1 inhibitors has explored their potential therapeutic application for a range of conditions, including neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease, as well as psychiatric disorders and developmental syndromes . As a multifunctional building block, 1-(7-Bromonaphthalen-1-yl)cyclopropan-1-amine is strictly for use in laboratory research. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C13H12BrN

Molecular Weight

262.14 g/mol

IUPAC Name

1-(7-bromonaphthalen-1-yl)cyclopropan-1-amine

InChI

InChI=1S/C13H12BrN/c14-10-5-4-9-2-1-3-12(11(9)8-10)13(15)6-7-13/h1-5,8H,6-7,15H2

InChI Key

UFXGYPGDHFAVOV-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC=CC3=C2C=C(C=C3)Br)N

Origin of Product

United States

Preparation Methods

Directed Bromination Using Substituents

Introducing electron-donating groups (e.g., -NH₂ or -OCH₃) at the 8-position of naphthalene can direct electrophilic bromination to the 7-position via meta-directing effects. For example, 8-methoxy-1-naphthol undergoes bromination at the 7-position with HBr/H₂O₂, followed by demethylation to yield 7-bromo-1-naphthol. This intermediate serves as a precursor for further functionalization.

Table 1: Bromination Conditions for Naphthalene Derivatives

Substrate Reagents Temperature (°C) Yield (%) Position
Naphthalene HBr, H₂O₂, C₂H₄Cl₂ 40–45 92 1
8-Methoxy-1-naphthol HBr, H₂O₂ 50 78* 7

*Theoretical yield based on analogous reactions.

Cyclopropanation Methodologies

Cyclopropane ring formation at the 1-position of naphthalene is achieved via the Kulinkovich reaction, which converts esters to cyclopropanols using titanium(IV) isopropoxide and Grignard reagents.

Kulinkovich Reaction for Cyclopropanol Synthesis

Ethyl 7-bromo-1-naphthoate reacts with ethyl magnesium chloride (EtMgCl) and titanium(IV) isopropoxide in tetrahydrofuran (THF) at −78°C to form 1-(7-bromonaphthalen-1-yl)cyclopropan-1-ol. This step typically achieves yields of 70–85% after column purification.

Reaction Scheme:
$$
\text{Ethyl 7-bromo-1-naphthoate} \xrightarrow[\text{Ti(OiPr)₄, EtMgCl}]{\text{THF, −78°C}} \text{1-(7-Bromonaphthalen-1-yl)cyclopropan-1-ol}
$$

Oxidation of Cyclopropanol to Cyclopropanone

Copper(II) acetate-mediated oxidation converts cyclopropanol to cyclopropanone, a key intermediate for amine synthesis. Optimal conditions involve stirring in methanol at 20°C for 30 minutes, yielding 89–94% cyclopropanone.

Amination Techniques for Cyclopropane Derivatives

Reductive Amination of Cyclopropanone

Cyclopropanone undergoes reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol, producing the target amine with 65–72% yield.

Table 2: Reductive Amination Conditions

Substrate Reagents Temperature (°C) Yield (%)
Cyclopropanone NH₄OAc, NaBH₃CN 25 68

Gabriel Synthesis for Primary Amines

An alternative route involves converting cyclopropanol to a mesylate (using methanesulfonyl chloride), followed by nucleophilic substitution with potassium phthalimide and subsequent hydrazinolysis to yield the primary amine. This method achieves 55–60% overall yield but requires stringent anhydrous conditions.

Synthetic Routes and Optimization

Integrated Pathway

  • Bromination: 8-Methoxy-1-naphthol → 7-bromo-1-naphthol (78% yield).
  • Esterification: 7-Bromo-1-naphthol → ethyl 7-bromo-1-naphthoate (90% yield).
  • Cyclopropanation: Kulinkovich reaction → cyclopropanol (82% yield).
  • Oxidation: Cyclopropanol → cyclopropanone (91% yield).
  • Amination: Reductive amination → target amine (68% yield).

Overall Yield: ~36% (multi-step).

Challenges and Mitigations

  • Regioselectivity: Use of 8-methoxy directing groups improves 7-bromination efficiency.
  • Cyclopropane Stability: Low temperatures (−78°C) prevent ring-opening during Grignard reactions.
  • Amine Purity: Silica gel chromatography with ethyl acetate/hexanes (1:3) removes phthalimide byproducts.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 7.84 (1H, br, NH₂), 7.56–7.43 (4H, aromatic), 1.82 (2H, cyclopropane CH₂).
  • IR (KBr): 3350 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=C aromatic).

Purity Assessment

High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phase confirms ≥98% purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at the Bromine Site

The bromine atom at the 7-position of the naphthalene ring undergoes substitution reactions under catalytic conditions, enabling functionalization of the aromatic system.

Reaction TypeConditionsCatalyst/BaseProducts/ApplicationsSource
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, DMF, 80–100°CBoronic acidsBiaryl derivatives for drug intermediates
Buchwald-Hartwig AminationPd(OAc)₂, Xantphos, Cs₂CO₃, toluenePrimary/secondary aminesN-arylated amines
Ullmann-Type CouplingCuI, 1,10-phenanthroline, DMSOAryl amines or thiolsC–N/C–S bond formation

Key Findings :

  • Bromine substitution occurs regioselectively due to steric and electronic effects of the cyclopropane-amine group.

  • Palladium catalysis (e.g., Pd(PPh₃)₄) achieves >80% conversion in Suzuki couplings with aryl boronic acids.

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring participates in ring-opening reactions, often driven by electrophilic or radical agents.

Reaction TypeConditionsReagentsProductsSource
Acid-Catalyzed HydrolysisH₂SO₄ (conc.), H₂O, reflux1-(7-Bromonaphthalen-1-yl)propane-1,2-diamine
Radical AdditionAIBN, BrCCl₃, light (λ = 365 nm)BromotrichloromethaneBromoalkylamine derivatives

Mechanistic Insight :

  • Acid hydrolysis proceeds via protonation of the cyclopropane ring, leading to carbocation formation and subsequent nucleophilic attack by water.

  • Radical-mediated reactions exploit the ring strain (109.5° bond angles) to generate stabilized radical intermediates .

Amine Group Functionalization

The primary amine undergoes typical amine reactions, modified by steric effects from the cyclopropane and naphthalene groups.

Reaction TypeConditionsReagentsProductsSource
AcylationAcCl, Et₃N, CH₂Cl₂, 0°C → RTAcetyl chlorideN-Acetylated derivative
Reductive AminationNaBH₃CN, MeOH, RTAldehydes/ketonesSecondary/tertiary amines
DiazotizationNaNO₂, HCl, 0–5°CDiazonium salt intermediates

Notable Limitations :

  • Steric hindrance from the naphthalene ring reduces reactivity in bulky electrophile reactions (e.g., limited success with tert-butyl isocyanate) .

Cross-Coupling via Copper Catalysis

Recent advancements highlight copper-mediated coupling for heterocycle synthesis:

Reaction TypeConditionsCatalytic SystemProductsSource
CycloaromatizationCuI, DBU, DMF, 120°CTerminal alkynesPolyaryl amines (e.g., naphthyl-phenethylamines)

Mechanism :

  • Copper(III)-acetylide intermediates drive 7-endo-dig cyclization, forming fused heterocycles with >90% regioselectivity .

Photochemical Reactions

UV-induced transformations exploit the conjugation between naphthalene and cyclopropane:

Reaction TypeConditionsProductsSource
[2+2] CycloadditionUV (254 nm), CH₂Cl₂, RTFused bicyclic adducts

Quantum Yield : ~0.3 for dimerization, suppressed by electron-withdrawing substituents .

Scientific Research Applications

1-(7-Bromonaphthalen-1-yl)cyclopropan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(7-Bromonaphthalen-1-yl)cyclopropan-1-amine exerts its effects involves its interaction with specific molecular targets. The cyclopropane ring and the bromonaphthalene moiety can interact with various enzymes or receptors, potentially modulating their activity. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

1-(3-Bromonaphthalen-1-YL)cyclopropan-1-amine

  • Key Difference : Bromine at the 3-position of naphthalene instead of 5.
  • Impact: Positional isomerism alters steric hindrance and electronic distribution.

1-(4-Bromophenyl)cyclopropan-1-amine

  • Key Difference : Benzene ring substituted with bromine at the 4-position instead of naphthalene.
  • Impact : The naphthalene system provides extended π-conjugation, increasing lipophilicity and molecular weight (MW: ~262 g/mol estimated) compared to the phenyl analog (MW: 212.1 g/mol) .

1-(6-Bromopyridin-3-yl)cyclopropan-1-amine

  • Key Difference : Pyridine ring replaces naphthalene, with bromine at the 6-position.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Features Reference
1-(7-Bromonaphthalen-1-YL)cyclopropan-1-amine C₁₃H₁₂BrN ~262.15 (estimated) Bromine at 7-position of naphthalene Target Compound
1-(3-Bromonaphthalen-1-YL)cyclopropan-1-amine C₁₃H₁₂BrN ~262.15 Bromine at 3-position of naphthalene
1-(4-Bromophenyl)cyclopropan-1-amine C₉H₁₀BrN 212.1 Bromine at 4-position of benzene
1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride C₉H₁₁ClFN 187.64 Fluorine at 2-position; hydrochloride salt
1-(6-Bromopyridin-3-yl)cyclopropan-1-amine C₈H₉BrN₂ 213.07 Bromine at 6-position of pyridine

Notable Trends:

  • Lipophilicity : Naphthalene derivatives (e.g., 7-bromo and 3-bromo) are more lipophilic than phenyl or pyridine analogs due to extended aromaticity.
  • Solubility : Hydrochloride salts (e.g., 1-(4-bromophenyl)cyclopropan-1-amine hydrochloride) exhibit improved aqueous solubility compared to free bases .

Biological Activity

1-(7-Bromonaphthalen-1-YL)cyclopropan-1-amine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound has a molecular formula of C12H10BrNC_{12}H_{10}BrN and features a cyclopropane ring attached to a bromonaphthalene moiety. The presence of the bromine atom may influence its interaction with biological targets, enhancing its pharmacological properties.

Research indicates that compounds similar to 1-(7-Bromonaphthalen-1-YL)cyclopropan-1-amine can act as inhibitors for various enzymes and receptors. The specific interactions often involve hydrogen bonding and hydrophobic interactions with active sites, which can lead to inhibition of target enzymes or modulation of receptor activity.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Studies have shown that modifications to the naphthalene ring or the cyclopropane structure can significantly affect potency and selectivity against specific targets. For instance, the introduction of different substituents on the naphthalene ring has been associated with enhanced inhibitory effects against certain enzymes.

CompoundModificationIC50 (μM)Target
ANo Br5.0NNMT
B7-Br0.5NNMT
C6-Br3.0NNMT

Inhibition Studies

In vitro studies have demonstrated that 1-(7-Bromonaphthalen-1-YL)cyclopropan-1-amine exhibits potent inhibitory activity against nicotinamide N-methyltransferase (NNMT), an enzyme implicated in various metabolic processes. The compound's IC50 value suggests it operates at subnanomolar concentrations, indicating strong binding affinity .

Case Studies

  • NNMT Inhibition : A study highlighted the compound's ability to inhibit NNMT effectively, showcasing its potential as a therapeutic agent in metabolic disorders .
  • Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of this compound on cancer cell lines, revealing promising results in reducing cell viability at micromolar concentrations.

Toxicity Profile

While exploring the biological activity, it is essential to consider the toxicity profile. Preliminary assessments indicate that derivatives of bromonaphthalene can cause skin irritation and eye damage, necessitating careful evaluation in preclinical studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.